1-(1-P-Tolyl-vinyl)-naphthalene

Description

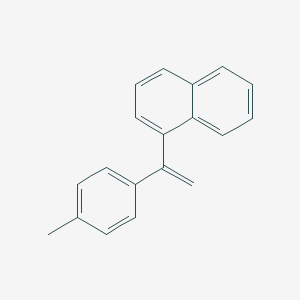

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[1-(4-methylphenyl)ethenyl]naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16/c1-14-10-12-16(13-11-14)15(2)18-9-5-7-17-6-3-4-8-19(17)18/h3-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNXJMSAGCCGPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Aryl Vinyl Naphthalene Scaffolds in Modern Synthetic Chemistry

Aryl-vinyl-naphthalene scaffolds are of considerable importance in modern synthetic chemistry due to their presence in a variety of functional molecules and their utility as versatile building blocks. nih.gov The naphthalene (B1677914) core, a simple polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, provides a rigid and electronically rich framework. ijpsjournal.comnumberanalytics.com This fundamental structure is a key component in many compounds with applications in pharmaceuticals, dyes, and materials science. wikipedia.org

The incorporation of a vinyl group introduces a site of reactivity, allowing for a range of chemical modifications. This vinyl moiety enables polymerization, leading to the formation of materials with unique physical and chemical properties. acs.org Furthermore, the aryl substituent, in this case, a p-tolyl group, can influence the electronic properties and steric interactions of the molecule, thereby modulating its reactivity and potential applications.

The strategic combination of these three components—naphthalene, vinyl, and an additional aryl group—results in a scaffold that is a target for the development of novel synthetic methods. nih.gov Researchers are actively exploring efficient and regioselective ways to construct these complex structures. nih.govnih.gov The development of such methods is crucial for accessing a wider range of derivatives with tailored properties. These scaffolds are also investigated for their potential in creating advanced materials with specific optical and electronic characteristics. nih.gov

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Investigations of Carbon-Carbon Bond Formation Pathways

The construction of the carbon-carbon bond in 1-(1-p-tolylvinyl)naphthalene can be envisaged to proceed via established palladium-catalyzed cross-coupling reactions such as the Heck or Suzuki-Miyaura reactions. masterorganicchemistry.comrsc.orgrsc.org These reactions are cornerstones of modern organic synthesis, valued for their efficiency and functional group tolerance. masterorganicchemistry.comresearchgate.net

In a potential Heck-type reaction, the synthesis would involve the coupling of a naphthalene (B1677914) halide or triflate with 1-p-tolyl-ethene. The generally accepted mechanism for the Heck reaction involves a catalytic cycle initiated by the oxidative addition of the naphthalene electrophile to a low-valent palladium(0) species. This is followed by coordination of the alkene, migratory insertion of the alkene into the palladium-naphthalene bond, and subsequent β-hydride elimination to furnish the vinylnaphthalene product and a palladium-hydride species. Reductive elimination of HX with the aid of a base regenerates the active palladium(0) catalyst, completing the cycle. masterorganicchemistry.comlibretexts.org

Alternatively, a Suzuki-Miyaura coupling approach would entail the reaction of a naphthalene halide or triflate with a p-tolylvinylboronic acid or its ester derivative. The catalytic cycle for the Suzuki reaction also commences with the oxidative addition of the naphthalene electrophile to a palladium(0) catalyst. The subsequent key step is transmetalation, where the vinyl-p-tolyl group is transferred from the boron atom to the palladium center. The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield 1-(1-p-tolylvinyl)naphthalene and regenerate the palladium(0) catalyst. youtube.com

The choice between these pathways can be influenced by the availability of starting materials and the desired reaction conditions. Both methods offer a powerful means to forge the requisite C-C bond, and the specific mechanism will dictate the reaction's characteristics.

Analysis of Transition States and Reactive Intermediates

In palladium-catalyzed reactions, the geometry and electronic properties of the transition states are critical. For instance, in the Heck reaction, the regioselectivity of the alkene insertion is determined by the relative energies of the transition states leading to either the branched or linear product. libretexts.org The analysis of transition states often involves sophisticated computational methods, such as Density Functional Theory (DFT), which can provide detailed information about bond-forming and bond-breaking processes. nih.gov For enzymatic reactions, transition state analysis can be a powerful tool for inhibitor design, a concept that has parallels in understanding catalyst-substrate interactions. nih.govresearchgate.net

Reactive intermediates in these catalytic cycles include palladium(0) and palladium(II) species. The stability and reactivity of these intermediates are profoundly influenced by the nature of the ligands coordinated to the palladium center. For example, the formation of an η2-arene Ni(0) adduct has been identified as an initial step in the C-H activation of benzene (B151609) by a nickel-silylene complex, proceeding through a three-centered metallacycle transition state. acs.org Similar intermediates and transition states can be envisaged for the interaction of the naphthalene ring with the palladium catalyst.

Kinetic isotope effect (KIE) measurements, coupled with computational modeling, are a powerful combination for elucidating transition state structures. nih.gov By determining the change in reaction rate upon isotopic substitution at a specific position, detailed information about the bonding environment at that position in the rate-determining transition state can be obtained.

Kinetic Modeling and Rate Determination in Synthetic Transformations

The development of a kinetic model for the synthesis of 1-(1-p-tolylvinyl)naphthalene is essential for optimizing reaction conditions, maximizing yield, and ensuring process scalability. mt.com Kinetic studies involve monitoring the concentration of reactants, intermediates, and products over time to determine the reaction order with respect to each component and to calculate the rate constants for the elementary steps in the catalytic cycle.

While a specific kinetic model for the synthesis of 1-(1-p-tolylvinyl)naphthalene has not been reported, models for related processes, such as the pyrolysis of 1-methylnaphthalene (B46632), have been developed. nih.gov These models, which can involve a large number of species and elementary reactions, are constructed by combining experimental data with theoretical calculations of rate constants. nih.gov For instance, a kinetic model for 1-methylnaphthalene pyrolysis involved 49 species and 95 reactions and was able to reproduce experimental product yields up to 40% conversion. nih.gov

In the context of palladium-catalyzed coupling reactions, kinetic modeling can help to identify the rate-determining step of the catalytic cycle. This knowledge is crucial for targeted optimization efforts. For example, if oxidative addition is the rate-limiting step, modifications to the electronic properties of the naphthalene substrate or the catalyst could accelerate the reaction. Conversely, if reductive elimination is rate-determining, changes to the ligand environment around the palladium center might be more effective. The use of high-throughput screening and multivariate modeling can further enhance the development of robust kinetic models. mt.com

Table 1: Representative Kinetic Data for a Heck-Type Reaction

| Reactant Concentrations | Initial Rate (M/s) |

| [Aryl Halide] = 0.1 M, [Alkene] = 0.1 M | 1.5 x 10⁻⁵ |

| [Aryl Halide] = 0.2 M, [Alkene] = 0.1 M | 3.0 x 10⁻⁵ |

| [Aryl Halide] = 0.1 M, [Alkene] = 0.2 M | 1.5 x 10⁻⁵ |

Note: This table presents hypothetical data for a representative Heck-type reaction to illustrate the principles of rate determination. The reaction is shown to be first order with respect to the aryl halide and zero order with respect to the alkene, which can be indicative of oxidative addition being the rate-determining step.

Ligand Effects on Regioselectivity and Stereoselectivity in Catalytic Processes

In the synthesis of 1-(1-p-tolylvinyl)naphthalene, the ligands coordinated to the palladium catalyst play a pivotal role in controlling both the regioselectivity and stereoselectivity of the reaction. researchgate.net The steric and electronic properties of the ligands can profoundly influence the outcome of the catalytic transformation. rsc.orgnih.gov

Regioselectivity in Heck-type reactions, for example, is a well-documented phenomenon where the choice of ligand can direct the addition of the aryl group to either the α- or β-position of the vinyl partner. libretexts.org Bulky ligands often favor the formation of the linear product due to steric hindrance in the transition state leading to the branched isomer. Conversely, certain bidentate ligands can promote the formation of the branched product. libretexts.org A ligand-controlled switch in regioselectivity has been reported in the ring-opening coupling of diarylmethylenecyclopropa[b]naphthalenes, where the use of Pd(OAc)₂ versus a phosphine-ligated palladium catalyst led to different constitutional isomers. rsc.orgnih.gov

Stereoselectivity is another critical aspect, particularly if the reaction creates a new stereocenter. While the target molecule 1-(1-p-tolylvinyl)naphthalene is achiral, the principles of stereocontrol are fundamental in asymmetric catalysis. Chiral ligands can induce enantioselectivity by creating a chiral environment around the metal center, leading to diastereomeric transition states with different activation energies. This has been successfully applied in asymmetric Heck reactions to generate chiral products. libretexts.org The syndioselective polymerization of vinylnaphthalene, for instance, has been achieved using specific rare-earth metal precursors, highlighting the precise control over stereochemistry that can be exerted by the ligand sphere. nih.gov

Table 2: Influence of Ligands on the Regioselectivity of a Heck Reaction

| Ligand | Ratio of Branched:Linear Product |

| Triphenylphosphine | 15:85 |

| Tri(o-tolyl)phosphine | 5:95 |

| BINAP | 90:10 |

Note: This table provides illustrative data on how different phosphine (B1218219) ligands can influence the regioselectivity in a Heck reaction. Bulky monodentate ligands tend to favor the linear product, while certain bidentate ligands like BINAP can favor the branched product.

Advanced Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(1-p-tolyl-vinyl)-naphthalene, both ¹H and ¹³C NMR provide critical data for mapping its intricate structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the naphthalene (B1677914) and p-tolyl groups typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The vinyl protons, being in a different electronic environment, will have their own characteristic chemical shifts. The methyl protons of the p-tolyl group are expected to resonate in the upfield region, typically around δ 2.3-2.5 ppm. The integration of these signals provides the ratio of the number of protons of each type, and the splitting patterns (multiplicity) offer insights into the neighboring protons, thus helping to piece together the molecular framework.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Naphthalene & Tolyl Protons | 7.0 - 8.5 | Multiplet | - |

| Vinyl Protons | 5.0 - 6.0 | Singlet/Doublet | - |

| Methyl Protons | 2.3 - 2.5 | Singlet | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The aromatic carbons of the naphthalene and tolyl rings typically resonate in the δ 120-150 ppm range. The vinyl carbons will also have characteristic shifts within this region but can be distinguished based on their specific electronic environment. The carbon of the methyl group on the tolyl substituent will appear significantly upfield, usually in the δ 20-25 ppm range.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Naphthalene & Tolyl Aromatic Carbons | 120 - 150 |

| Vinyl Carbons | 110 - 145 |

| Methyl Carbon | 20 - 25 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of the chemical bonds within a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups. The C-H stretching vibrations of the aromatic rings (naphthalene and tolyl) typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the vinyl group will be observed in the 1600-1450 cm⁻¹ region. The presence of the vinyl group is further confirmed by the C-H out-of-plane bending vibrations, which give rise to strong absorptions in the 1000-650 cm⁻¹ range. The C-H stretching and bending vibrations of the methyl group will also have their characteristic frequencies.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic & Vinyl C=C | Stretching | 1600 - 1450 |

| Vinyl C-H | Out-of-plane Bending | 1000 - 650 |

| Methyl C-H | Stretching & Bending | 2975-2850 & 1465-1375 |

Note: The exact peak positions can be influenced by the physical state of the sample (solid, liquid, or gas).

Electronic Absorption (UV-Vis) Spectroscopy for Conjugation Analysis

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The extensive π-electron system of this compound, which includes the naphthalene ring, the vinyl group, and the tolyl ring, is expected to give rise to strong absorptions in the UV region. The spectrum will likely show multiple absorption bands corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the extent of conjugation. The naphthalene moiety itself has characteristic absorptions, and the substitution with the tolyl-vinyl group will cause a red shift (bathochromic shift) of these bands due to the extended conjugation. For instance, naphthalene exhibits absorption maxima around 220 nm, 275 nm, and 312 nm. omlc.orgresearchgate.netijcesen.com The introduction of the vinyl and tolyl groups would be expected to shift these absorptions to longer wavelengths.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining information about the fragmentation pattern of a molecule. For this compound (C₁₉H₁₆), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 244.33 g/mol . chemspider.comchemicalbook.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of the tolyl group, the methyl group from the tolyl substituent, or cleavage at the vinyl linkage, leading to the formation of stable carbocations or radicals that can be detected.

X-ray Crystallography for Solid-State Molecular Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for the compound this compound. While crystallographic studies are available for structurally related compounds such as naphthalene and its derivatives, the specific crystal structure of this compound, which would detail its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, does not appear to have been determined and deposited in the public domain.

Therefore, a detailed analysis and data table for the X-ray crystallographic structure of this compound cannot be provided at this time. Further experimental research, specifically the growth of a single crystal of the compound and subsequent X-ray diffraction analysis, would be required to elucidate its precise three-dimensional structure in the solid state.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT calculations would typically be employed to optimize the geometry of 1-(1-p-tolylvinyl)naphthalene, determining key structural parameters. For the naphthalene (B1677914) moiety, all carbon atoms are sp² hybridized, leading to a planar structure with a high degree of aromaticity. libretexts.org The connection of the vinyl and p-tolyl groups introduces steric and electronic perturbations that would be precisely quantified by DFT.

The electronic structure of naphthalene has been a subject of numerous theoretical studies. samipubco.com DFT calculations, often in conjunction with various basis sets, are used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). samipubco.com These frontier orbitals are crucial in determining the chemical reactivity and electronic properties of a molecule. For naphthalene, the HOMO-LUMO gap is a key indicator of its kinetic stability. samipubco.com The introduction of the p-tolylvinyl substituent would be expected to influence the HOMO and LUMO energy levels of the parent naphthalene system. The electron-donating nature of the p-tolyl group and the extended conjugation of the vinylnaphthalene system would likely raise the HOMO energy and lower the LUMO energy, leading to a smaller HOMO-LUMO gap compared to unsubstituted naphthalene. This, in turn, suggests that 1-(1-p-tolylvinyl)naphthalene may be more reactive.

Time-Dependent DFT (TD-DFT) is a further extension used to predict electronic absorption spectra, which has been successfully applied to naphthalene. researchgate.net Such calculations for 1-(1-p-tolylvinyl)naphthalene would allow for the theoretical prediction of its UV-visible spectrum and the assignment of electronic transitions.

A hypothetical table of DFT-calculated parameters for 1-(1-p-tolylvinyl)naphthalene is presented below to illustrate the type of data that would be generated from such a study.

| Parameter | Hypothetical Value | Significance |

| C-C bond lengths (naphthalene) | ~1.36 - 1.42 Å | Indicates the degree of bond localization and aromaticity. |

| C-C bond lengths (vinyl) | ~1.34 Å (double), ~1.47 Å (single) | Reflects the bond order and conjugation. |

| Dihedral angle (naphthyl-vinyl) | Variable | Determines the extent of π-orbital overlap and conjugation. |

| HOMO Energy | -5.5 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.0 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.5 eV | Correlates with chemical reactivity and electronic transitions. |

Quantum Chemical Modeling of Reaction Pathways, Energetics, and Transition States

Quantum chemical modeling is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state determines the activation energy of a reaction, which governs its rate.

For 1-(1-p-tolylvinyl)naphthalene, quantum chemical calculations could be used to explore various potential reactions, such as electrophilic additions to the vinyl group or the naphthalene ring, or pericyclic reactions like cyclizations. For each proposed reaction pathway, the geometries and energies of all stationary points would be calculated.

For instance, in a hypothetical electrophilic addition of an acid (H-X) to the double bond, the calculations would model the formation of the carbocation intermediate. The relative stability of the two possible carbocations (one with the positive charge adjacent to the naphthalene ring and the other adjacent to the p-tolyl group) could be assessed. The transition state for the protonation step and the subsequent nucleophilic attack would be located, and their energies would provide the activation barriers for each step. This level of detail allows for a deep understanding of the reaction's feasibility and selectivity.

A representative data table for a hypothetical reaction pathway is shown below:

| Species | Relative Energy (kcal/mol) | Key Geometric Features |

| Reactants | 0.0 | Optimized geometries of 1-(1-p-tolylvinyl)naphthalene and H-X. |

| Transition State 1 | +15.2 | Elongated H-X bond; forming C-H bond. |

| Intermediate | +5.7 | Planar carbocation center; counter-ion position. |

| Transition State 2 | +8.1 | Nucleophile approaching the carbocation. |

| Products | -12.5 | Optimized geometry of the addition product. |

Analysis of Aromaticity and π-Electron Systems in Naphthalene Derivatives

The introduction of the p-tolylvinyl substituent to the naphthalene core creates a more extended π-electron system. The vinyl group allows for conjugation between the naphthalene ring and the p-tolyl ring. This extended conjugation can be analyzed using various computational methods that quantify aromaticity.

One common method is the Nucleus-Independent Chemical Shift (NICS) calculation. NICS values are calculated at specific points in space (e.g., the center of a ring) and provide a measure of the magnetic shielding or deshielding, which is related to the induced ring currents characteristic of aromatic systems. Negative NICS values are indicative of aromaticity.

Another approach is the analysis of π-electron delocalization. researchgate.netrsc.org This involves quantifying the extent to which π-electrons are shared between different parts of the molecule. In 1-(1-p-tolylvinyl)naphthalene, one could analyze the delocalization within the naphthalene rings, the p-tolyl ring, and between these units via the vinyl linker.

The table below illustrates the kind of data that would be obtained from an analysis of aromaticity:

| Ring System | NICS(0) Value (ppm) | Interpretation |

| Naphthalene Ring 1 | -9.8 | Aromatic |

| Naphthalene Ring 2 | -9.5 | Aromatic |

| p-Tolyl Ring | -8.7 | Aromatic |

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of single bonds, 1-(1-p-tolylvinyl)naphthalene can exist in various conformations. The rotation around the single bond connecting the vinyl group to the naphthalene ring and the single bond connecting the vinyl group to the p-tolyl ring will give rise to different spatial arrangements of the molecular fragments. These different conformations will have different energies, and their relative populations will be determined by the Boltzmann distribution.

A conformational analysis involves systematically exploring the potential energy surface (PES) of the molecule as a function of these rotational degrees of freedom (dihedral angles). By performing a series of constrained geometry optimizations at different fixed values of the key dihedral angles, a one-dimensional or multi-dimensional PES can be constructed.

The PES will reveal the global minimum energy conformation (the most stable structure) as well as any local minima (other stable conformers) and the energy barriers that separate them. This information is crucial for understanding the molecule's three-dimensional shape and how its shape might influence its interactions with other molecules or its packing in the solid state.

For 1-(1-p-tolylvinyl)naphthalene, the key dihedral angles to consider would be:

The angle defining the orientation of the p-tolyl group relative to the vinyl group.

The angle defining the orientation of the naphthalene group relative to the vinyl group.

The planarity of the system would be favored by π-conjugation, but steric hindrance between the hydrogen atoms on the naphthalene and p-tolyl rings could force the molecule to adopt a non-planar conformation. The balance between these electronic and steric effects would determine the preferred geometry.

A simplified representation of the results of a conformational analysis is provided in the table below:

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| Global Minimum | 35 | 150 | 0.0 |

| Local Minimum 1 | 145 | 30 | 1.2 |

| Rotational Barrier | 90 | 90 | 4.5 |

Stereochemical Investigations of 1 1 P Tolyl Vinyl Naphthalene and Derivatives

Chirality and Atropisomerism in Naphthalene (B1677914) Systems

Atropisomerism is a type of stereoisomerism that results from hindered rotation around a single bond, leading to the existence of stable, separable enantiomers. nih.gov This phenomenon is well-documented in biaryl systems, where bulky substituents in the ortho positions of the two aromatic rings restrict free rotation. rsc.org In the case of 1-(1-p-tolyl-vinyl)-naphthalene, the molecule possesses a potential chiral axis along the C1(naphthalene)–C(vinyl) bond.

The existence of stable atropisomers is contingent on the rotational energy barrier being high enough to prevent racemization at ambient temperatures. Generally, a barrier of approximately 20-23 kcal/mol is considered sufficient for the isolation of atropisomers at room temperature. nih.gov The magnitude of this barrier is influenced by the steric hindrance imposed by the substituents ortho to the bond axis. In this compound, the hydrogen at the C8 position of the naphthalene ring and the substituents on the vinyl group and the p-tolyl group play a crucial role in determining the rotational barrier.

A study on hindered rotation in 1-alkenyl-naphthalene analogues using dynamic nuclear magnetic resonance (NMR) has shown that the barriers to rotation are significantly dependent on the substituents on the olefinic part of the molecule. rsc.org While specific data for the p-tolyl derivative was not detailed in the available abstract, the study underscores the principle that substitution patterns directly influence the rotational dynamics. For related 1-aryl-naphthalene systems, the rotational barriers can be substantial. For instance, in some N-aryl-naphthalene derivatives, the rotational barriers are high enough to allow for the separation of stable atropisomers. nih.gov

The classification of atropisomers is often based on their half-life for racemization, which is directly related to the rotational energy barrier (ΔG‡).

| Class | Rotational Barrier (ΔG‡) at 300 K (kcal/mol) | Half-life (t1/2) |

|---|---|---|

| Class 1 (Unstable) | < 20 | < 10 s |

| Class 2 (Isolable at low temp.) | 20 - 23 | 10 s - 16.7 min |

| Class 3 (Stable at RT) | > 23 | > 16.7 min |

Without experimental data on the rotational barrier of this compound, its classification remains speculative. However, based on analogous systems, it is plausible that it could exhibit atropisomerism, potentially falling into Class 1 or 2.

Enantioselective Synthesis Approaches utilizing Chiral Catalysts and Ligands

The enantioselective synthesis of atropisomers is a significant challenge in organic chemistry. Various strategies have been developed, primarily relying on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the key bond-forming reaction. For a molecule like this compound, a potential synthetic route could involve a transition-metal-catalyzed cross-coupling reaction.

Chiral phosphine (B1218219) ligands, such as BINAP and its derivatives, are widely used in asymmetric catalysis and could be employed to induce chirality in the synthesis of atropisomeric vinyl arenes. montana.edu For instance, a palladium-catalyzed enantioselective C-H olefination has been reported for the synthesis of axially chiral vinyl arenes, although specific application to this compound is not documented. montana.edu

Another promising approach is the use of chiral phosphoric acids (CPAs) as catalysts. nih.gov CPAs have been successfully used in the enantioselective C-H amination of N-aryl-2-naphthylamines to construct N-C atropisomers. nih.gov This methodology highlights the potential of chiral Brønsted acids to control the stereochemistry around a naphthalene core.

The table below summarizes potential catalytic systems that could be adapted for the enantioselective synthesis of this compound, based on successful applications in the synthesis of other axially chiral compounds.

| Catalyst/Ligand Type | Metal | Reaction Type | Potential Applicability |

|---|---|---|---|

| Chiral Phosphine Ligands (e.g., BINAP) | Palladium, Rhodium | Cross-Coupling, C-H Functionalization | Formation of the C(naphthyl)-C(vinyl) bond |

| Chiral Phosphoric Acids (CPAs) | - (Organocatalyst) | C-H Functionalization, Cyclization | Asymmetric protonation or functionalization |

| Chiral Diamine Ligands | Iridium, Rhodium | Asymmetric Hydrogenation | If a prochiral precursor is used |

Further research is necessary to explore the feasibility and efficiency of these catalytic systems for the specific synthesis of enantiomerically enriched this compound.

Diastereoselective Transformations and Control

Once a chiral center or axis is established in a molecule, it can influence the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselective transformation. In the context of this compound, if one atropisomer could be isolated or synthesized selectively, its inherent chirality could direct the formation of new stereocenters.

For example, reactions involving the vinyl group, such as epoxidation or dihydroxylation, would be expected to proceed with some degree of diastereoselectivity, favoring attack from one of the two diastereotopic faces of the double bond. The naphthalene ring would act as a chiral directing group, shielding one face of the vinyl moiety more than the other.

Studies on related axially chiral compounds have demonstrated the principle of diastereocontrol. For instance, the stereoselective synthesis of 1-substituted-9-(1'-naphthyl)fluorenes shows that the existing axial chirality can direct the stereochemical outcome of subsequent transformations. nih.gov

The level of diastereoselectivity would depend on several factors, including the reaction conditions (temperature, solvent, reagents) and the conformational preferences of the atropisomeric substrate. The p-tolyl group, while not directly at the chiral axis, could also exert an electronic or steric influence on the diastereoselectivity of reactions at the vinyl group.

Detailed studies involving the diastereoselective reactions of enantiomerically pure this compound would be required to quantify the extent of this stereochemical control and to elucidate the underlying mechanistic principles.

Chemical Derivatization and Functionalization Strategies

Regioselective Functionalization of the Naphthalene (B1677914) Moiety

The introduction of new functional groups onto the naphthalene ring of 1-(1-p-tolyl-vinyl)-naphthalene is governed by the principles of electrophilic aromatic substitution. The existing 1-vinyl substituent acts as an activating group and directs incoming electrophiles primarily to the ortho (C8) and para (C4) positions of the naphthalene ring system. The steric hindrance imposed by the bulky 1-(1-p-tolyl-vinyl) group can influence the regioselectivity, often favoring substitution at the less hindered C4 and C5 positions. The precise outcome of such reactions is also heavily dependent on the nature of the electrophile and the reaction conditions employed.

Key electrophilic substitution reactions applicable to the naphthalene moiety include:

Nitration: Treatment with nitric acid in the presence of sulfuric acid is expected to yield a mixture of nitro-substituted derivatives. The primary products would likely be 4-nitro-1-(1-p-tolyl-vinyl)-naphthalene and 5-nitro-1-(1-p-tolyl-vinyl)-naphthalene.

Halogenation: Reactions with elemental bromine or chlorine in the presence of a Lewis acid catalyst can introduce halogen atoms onto the naphthalene core. The regioselectivity will again favor the C4 and C5 positions.

Friedel-Crafts Acylation and Alkylation: These reactions, utilizing acyl chlorides or alkyl halides with a Lewis acid catalyst, can introduce acyl or alkyl groups, respectively. The substitution pattern is anticipated to follow the established directing effects.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-1-(1-p-tolyl-vinyl)-naphthalene, 5-Nitro-1-(1-p-tolyl-vinyl)-naphthalene |

| Bromination | Br₂, FeBr₃ | 4-Bromo-1-(1-p-tolyl-vinyl)-naphthalene, 5-Bromo-1-(1-p-tolyl-vinyl)-naphthalene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-1-(1-p-tolyl-vinyl)-naphthalene, 5-Acyl-1-(1-p-tolyl-vinyl)-naphthalene |

This table presents predicted outcomes based on general principles of electrophilic aromatic substitution on 1-substituted naphthalenes. Specific experimental data for this compound is not available in the provided search results.

Modifications of the Vinyl and P-Tolyl Substituents

The vinyl and p-tolyl moieties of this compound provide additional sites for chemical modification, allowing for a broad scope of derivatization.

The double bond of the vinyl group is susceptible to a variety of addition reactions:

Hydrogenation: Catalytic hydrogenation, for instance using palladium on carbon (Pd/C), would reduce the vinyl group to an ethyl bridge, yielding 1-(1-p-tolylethyl)-naphthalene.

Halogenation: The addition of halogens such as bromine (Br₂) across the double bond would result in the formation of a dihaloalkane derivative, specifically 1-(1,2-dibromo-1-p-tolylethyl)-naphthalene.

Oxidation: Oxidative cleavage of the vinyl double bond can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃). This reaction would break the carbon-carbon double bond, leading to the formation of 1-naphthaldehyde (B104281) and p-tolualdehyde upon reductive workup of the ozonolysis, or 1-naphthoic acid and p-toluic acid with an oxidative workup.

The p-tolyl group offers further opportunities for functionalization:

Oxidation of the Methyl Group: The methyl group of the p-tolyl substituent can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid. This would yield 4-(1-(naphthalen-1-yl)vinyl)benzoic acid.

Benzylic Halogenation: Free radical halogenation, for example with N-bromosuccinimide (NBS), can selectively introduce a halogen atom at the benzylic position of the p-tolyl group, resulting in the formation of 1-(1-(4-(bromomethyl)phenyl)vinyl)naphthalene.

| Reaction Site | Reaction Type | Reagents | Potential Product |

| Vinyl Group | Hydrogenation | H₂, Pd/C | 1-(1-p-Tolylethyl)-naphthalene |

| Vinyl Group | Halogenation | Br₂ | 1-(1,2-Dibromo-1-p-tolylethyl)-naphthalene |

| Vinyl Group | Oxidative Cleavage | 1. O₃, 2. Zn/H₂O | 1-Naphthaldehyde and p-Tolualdehyde |

| p-Tolyl Group | Methyl Oxidation | KMnO₄, heat | 4-(1-(Naphthalen-1-yl)vinyl)benzoic acid |

| p-Tolyl Group | Benzylic Bromination | NBS, light | 1-(1-(4-(Bromomethyl)phenyl)vinyl)naphthalene |

This table illustrates potential modifications based on the known reactivity of vinyl and tolyl groups. Specific experimental verification for this compound is not available in the provided search results.

Advanced Synthesis of Complex Organic Molecules Featuring the 1 1 P Tolyl Vinyl Naphthalene Core

Role in the Synthesis of Methylated Chrysenes and other Polycyclic Aromatic Hydrocarbons (PAHs)

The photochemical cyclization of stilbene-type molecules, a reaction often referred to as the Mallory reaction, stands as a powerful tool for the synthesis of phenanthrenes and their fused derivatives, such as chrysenes. The compound 1-(1-P-Tolyl-vinyl)-naphthalene is an ideal precursor for the synthesis of specific methylated chrysenes, which are of significant interest in environmental and toxicological studies due to their presence in crude oil. nih.gov

The synthesis of this compound itself can be readily achieved through a Wittig reaction. This typically involves the reaction of a naphthaldehyde derivative with a p-tolyl phosphonium (B103445) ylide or, alternatively, the reaction of a p-tolyl aldehyde with a naphthyl phosphonium ylide. The resulting stilbenoid, this compound, possesses the necessary structural arrangement for subsequent intramolecular cyclization.

Upon irradiation with UV light, typically in the presence of an oxidizing agent like iodine, this compound undergoes a 6π-electrocyclization followed by aromatization to yield a methyl-substituted chrysene (B1668918). The regiochemistry of the cyclization is dictated by the positions of the vinyl linkage on the naphthalene (B1677914) ring and the tolyl substituent. Specifically, the photocyclization of 1-(1-p-tolylvinyl)-naphthalene is a key step in the regiospecific synthesis of 2-methylchrysene. nih.gov The general transformation is depicted below:

Scheme 1: Photochemical Cyclization of this compound to a Methylchrysene

The efficiency of this photochemical reaction allows for the preparation of specific methylchrysene isomers that are otherwise difficult to obtain through classical synthetic routes. The ability to introduce a methyl group at a defined position on the chrysene core is crucial for studying the structure-activity relationships of these PAHs.

Applications in the Construction of Fused Ring Systems and Highly Substituted Aromatics

The vinylnaphthalene moiety within this compound is a versatile handle for the construction of various fused ring systems beyond chrysenes. The electron-rich nature of the naphthalene and tolyl groups, coupled with the reactivity of the vinyl linker, allows for a range of cyclization strategies.

Recent synthetic methodologies have demonstrated the utility of related vinyl arenes in palladium-catalyzed annulation reactions with internal alkynes to produce highly substituted naphthalenes and other fused aromatic compounds. While not explicitly detailing the use of this compound, the general principles suggest its applicability in such transformations. These reactions often proceed through a cascade of C-H activation and C-C bond formation, leading to complex polycyclic structures in a single step.

Furthermore, the vinyl group can participate in various pericyclic reactions, such as Diels-Alder reactions, where it can act as a dienophile, or in ene reactions. These reactions provide access to a wide array of partially saturated and fully aromatic fused ring systems. The presence of the tolyl group can influence the stereoselectivity and regioselectivity of these cycloadditions.

Contribution to the Synthesis of Diverse Organic Scaffolds in Chemical Research

The structural motif of this compound makes it a valuable building block for the synthesis of a broad range of organic scaffolds. The naphthalene unit is a common core in many biologically active molecules and functional materials. The tolyl group provides a site for further functionalization, and the vinyl linker offers a reactive point for various chemical transformations.

For instance, the double bond can be subjected to a variety of synthetic operations, including:

Oxidation: Cleavage of the double bond can lead to the formation of naphthalenyl ketones or aldehydes, which are themselves versatile synthetic intermediates. Epoxidation of the double bond would yield a reactive epoxide that can be opened by various nucleophiles to introduce new functional groups.

Reduction: Hydrogenation of the vinyl group would produce the corresponding saturated ethyl-bridged compound, altering the geometry and electronic properties of the molecule.

Addition Reactions: The vinyl group can undergo hydroboration-oxidation to yield alcohols, or participate in radical additions to introduce a variety of substituents.

Q & A

Q. Basic Research Focus

- ¹H NMR : Focus on vinyl proton coupling patterns (J = 10–16 Hz for trans-configuration) and aromatic splitting (naphthalene vs. p-tolyl protons) .

- ¹³C NMR : Identify vinyl carbons (δ 110–130 ppm) and quaternary aromatic carbons.

- UV-Vis : Conjugation between naphthalene and vinyl-tolyl groups (λmax ~250–300 nm) for electronic structure analysis.

- IR : C=C stretching (~1600 cm⁻¹) and C-H out-of-plane bending for vinyl group confirmation .

How can physiologically based pharmacokinetic (PBPK) modeling be applied to predict the toxicokinetics of this compound in mammalian systems?

Q. Advanced Research Focus

- Model Parameters : Incorporate physicochemical properties (logP, pKa) and in vitro metabolic data (e.g., hepatic clearance from microsomal assays) .

- Tissue Partitioning : Use mechanistic equations to estimate distribution in lipid-rich tissues (e.g., liver, adipose) based on octanol-water partitioning .

- Validation : Compare model predictions with in vivo rodent studies measuring blood/urine concentrations and metabolite profiles. Adjust for interspecies differences using allometric scaling .

What experimental strategies can resolve contradictions in reported toxicity data for naphthalene derivatives like this compound?

Q. Advanced Research Focus

- Risk of Bias Assessment : Apply standardized tools (e.g., Table C-6/C-7 in ) to evaluate study design flaws (e.g., dosing inconsistencies, inadequate controls) .

- Dose-Response Meta-Analysis : Pool data from multiple studies using probabilistic models to identify NOAEL/LOAEL thresholds .

- Mechanistic Studies : Use in vitro assays (e.g., CYP450 inhibition) to clarify metabolic activation pathways conflicting with in vivo results .

How should researchers design in vitro studies to assess the metabolic pathways of this compound while minimizing inter-laboratory variability?

Q. Advanced Research Focus

- Cell Models : Primary hepatocytes (human/rodent) or HepG2 cells with CYP450 induction (e.g., phenobarbital) .

- Standardized Protocols : Follow OECD guidelines for incubation conditions (pH, temperature) and cofactor concentrations (NADPH) .

- Analytical Consistency : Use LC-MS/MS with isotopically labeled internal standards for metabolite quantification. Cross-validate findings with PBPK models .

What computational chemistry approaches are suitable for predicting the reactivity of this compound in electrophilic substitution reactions?

Q. Advanced Research Focus

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., Fukui indices for naphthalene ring positions) .

- Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. DMF) on reaction pathways for nitration or sulfonation .

- Comparative Analysis : Benchmark predictions against experimental data from analogous naphthalene derivatives (e.g., 1-(2-Chloroethyl)naphthalene in ) .

What are the critical parameters to consider when assessing the environmental persistence of this compound, and which standardized assays are recommended?

Q. Basic Research Focus

- Hydrolysis : Monitor degradation in buffered solutions (pH 4–9) at 25°C, with GC-MS analysis of breakdown products .

- Photodegradation : Use UV irradiation chambers (λ = 290–400 nm) to simulate sunlight exposure; track half-life via HPLC .

- Biodegradation : OECD 301F test (modified Sturm test) with activated sludge to assess microbial mineralization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.